3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid
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Overview
Description
3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and dodecanoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
872593-21-0 |
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Molecular Formula |
C23H34N2O3 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
3-[(dodecanoylamino)methyl]-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C23H34N2O3/c1-3-4-5-6-7-8-9-10-11-16-21(26)24-17-19-18-14-12-13-15-20(18)25(2)22(19)23(27)28/h12-15H,3-11,16-17H2,1-2H3,(H,24,26)(H,27,28) |
InChI Key |
KBMVBJJAOXFGAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC1=C(N(C2=CC=CC=C21)C)C(=O)O |
Origin of Product |
United States |
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